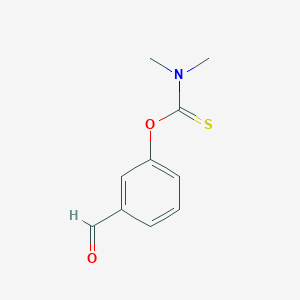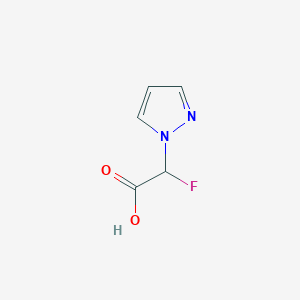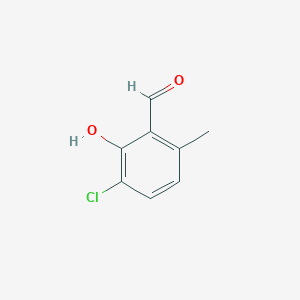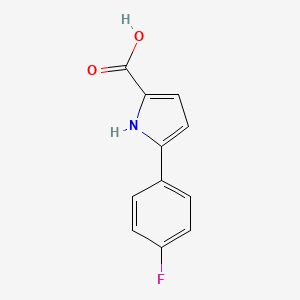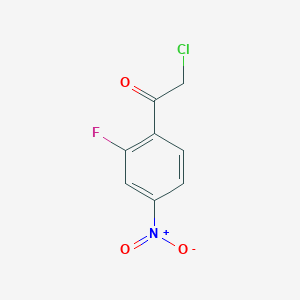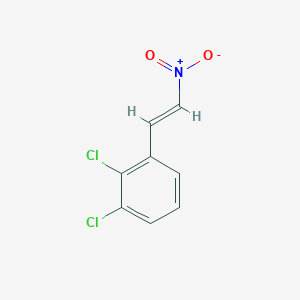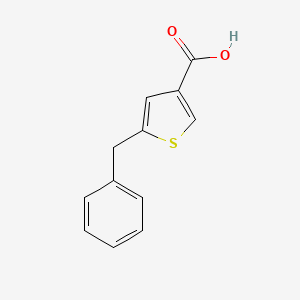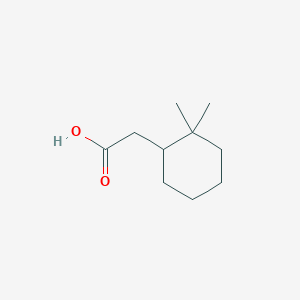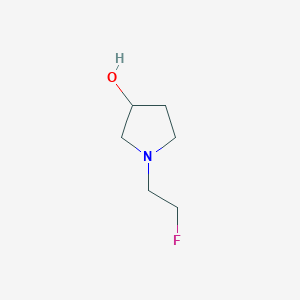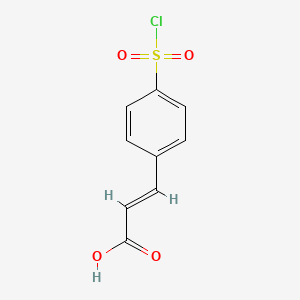
4-Chlorosulfonylcinnamic acid
Vue d'ensemble
Description
4-Chlorosulfonylcinnamic acid is a chemical compound with the molecular formula C9H7ClO4S . It has a molecular weight of 246.67 g/mol . This compound is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . This structure allows for various modifications, resulting in bioactive agents with enhanced efficacy .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the searched literature, chlorosulfonic acid, a related compound, is known to react with aliphatic, aromatic, and heterocyclic compounds . It is also used as a powerful acid catalyst, and as a halogenation and dehydrating agent .Applications De Recherche Scientifique
Synthesis Applications
One significant application of 4-chlorosulfonylcinnamic acid is in synthesis processes. A study by Zhang, Kuang, and Yang (2008) detailed the one-pot syntheses of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid. This process achieved high yields and involved the reduction of trans-4-chlorosulfonylcinnamic acid followed by alkylation and arylation in an aqueous medium, demonstrating its utility in complex chemical synthesis (Zhang, Kuang, & Yang, 2008).
Inhibition and Molecular Simulation
Cui et al. (2017) explored the inhibition effects of para-substituted cinnamic acid derivatives, including 4-chlorocinnamic acid, on tyrosinase. This research aimed to elucidate the inhibition mechanism of these derivatives by employing UV-vis spectrum, fluorescence spectroscopy, and molecular docking. The findings highlight the potential application of this compound derivatives in designing novel tyrosinase inhibitors, important in various biomedical research fields (Cui et al., 2017).
Photomechanical Response and Crystal Structure
Kim et al. (2012) investigated the photomechanical response of 4-chlorocinnamic acid crystals, focusing on how crystal shape and size affect their behavior under irradiation. This study is crucial for understanding the photochemical dynamics and potential applications in photomechanics and material science. The research found that microribbons of 4-chlorocinnamic acid twist under irradiation, whereas larger crystals do not, suggesting applications in designing materials responsive to light (Kim, Zhu, Mueller, & Bardeen, 2012).
Antimicrobial Properties
Silva et al. (2019) conducted a study on the antimicrobial activity of 4-chlorocinnamic acid derivatives. This research is relevant to public health due to the increasing problem of microbial resistance. The study synthesized a collection of structurally related 4-chlorocinnamic acid esters and tested their antimicrobial effects against various fungal and bacterial strains, revealing significant potential for use in antimicrobial applications (Silva et al., 2019).
Propriétés
IUPAC Name |
(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3379225.png)
